molecular formula C18H27NO6S B2762029 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide CAS No. 2210054-90-1

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide

Cat. No. B2762029
CAS RN: 2210054-90-1
M. Wt: 385.48
InChI Key: KAKFBNMAIWDTDA-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide is a useful research compound. Its molecular formula is C18H27NO6S and its molecular weight is 385.48. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Interaction Studies

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide, due to its complex structure, has been a subject of interest in chemical structure and interaction studies. For instance, the investigation into the barrier to rotation about the C(sp2)C(aryl) single bond in non-planar benzoyl compounds, including those related to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide, highlights the effect of N-substituent size on the rotation barrier in benzamides and provides insights into molecular dynamics and stability M. Holǐk & A. Mannschreck, 1979.

Synthesis and Application in Peptide Modeling

Another area of application involves synthetic methodologies aiming at the creation of novel peptides or peptidomimetics. For example, the "Azirine/Oxazolone Approach" to the synthesis of Aib-Pro endothiopeptides showcases the potential of incorporating similar structures into the backbone of peptides, thereby altering their properties and functionalities A. Budzowski et al., 2008.

Molecular Interactions and Crystallography

The study of molecular interactions, especially C–H···π interactions in benzamide derivatives, demonstrates how the structure of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2,3,4-trimethoxybenzamide might influence intermolecular interactions, contributing to the understanding of crystal packing and molecular recognition mechanisms A. Saeed & J. Simpson, 2012.

Enzymatic Studies and Metabolic Pathways

Enzymatic studies and exploration of metabolic pathways involving similar compounds have been conducted to understand their biochemical behavior and potential therapeutic applications. The formation and metabolism of N-hydroxymethyl compounds provide valuable insights into the metabolic fate of benzamide derivatives in biological systems D. Ross et al., 1983.

Novel Drug Design and Synthesis

Research into novel drug design and synthesis often explores the modification of benzamide structures to develop new therapeutic agents. For example, the design, synthesis, and biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives as histone deacetylase inhibitors highlight the therapeutic potential of structurally similar compounds in cancer treatment J. Jiao et al., 2009.

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2,3,4-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO6S/c1-22-14-5-4-13(15(23-2)16(14)24-3)17(21)19-12-18(25-9-8-20)6-10-26-11-7-18/h4-5,20H,6-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKFBNMAIWDTDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)NCC2(CCSCC2)OCCO)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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